3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Lipophilicity Drug-likeness Medicinal Chemistry

Fragment-based drug discovery and kinase inhibitor SAR demand building blocks with precise substitution patterns. Generic aminotriazolopyridines fail to replicate the steric and electronic signature required for hydrophobic back-pocket interactions. This 3,6-dimethyl analog (CAS 1175813-87-2) directly addresses this gap: • XLogP3 = 1.1 (vs. 0.1 for unsubstituted analog) enhances membrane permeability and brain penetration potential • 6-methyl group provides critical steric bulk for ATP-binding site selectivity (sub-100 nM IC50 inferred in c-Met inhibitor series) • Primary amine at C8 enables rapid derivatization to fluorophores, biotin, or solid supports for target engagement studies • Rigid scaffold (0 rotatable bonds) ensures defined probe geometry Sourced at ≥97% purity; in stock for immediate global delivery to support your lead optimization campaigns.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13663217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NN=C2C(=C1)N)C
InChIInChI=1S/C8H10N4/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,9H2,1-2H3
InChIKeyZYABVXKYEIMDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine Procurement Guide


3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 1175813-87-2) is a heterocyclic primary amine belonging to the [1,2,4]triazolo[4,3-a]pyridine class of fused-ring systems. This scaffold is a recognized privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors, GPCR modulators, and other bioactive molecules [1]. The specific substitution pattern—methyl groups at the 3- and 6-positions of the fused triazole and pyridine rings, respectively, combined with a primary amine at the 8-position—distinguishes it from other aminotriazolopyridine isomers. This substitution pattern influences both its chemical reactivity and its physicochemical properties, which are critical factors in fragment-based drug discovery and library design [2]. The compound is primarily sourced as a research chemical with a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol .

Privileged [1,2,4]triazolo[4,3-a]pyridine scaffold for kinase inhibitor and GPCR modulator research
3,6-Dimethyl substitution pattern defines steric and electronic properties distinct from mono-methyl or unsubstituted analogs
Primary amine at 8-position serves as a versatile handle for derivatization and chemical probe synthesis

Why Analogs Cannot Replace 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine


Direct substitution with unsubstituted or mono-methylated aminotriazolopyridine isomers is not chemically equivalent due to the distinct electronic and steric influence of the dual methyl groups. The 3-methyl substituent on the triazole ring impacts the electron density and hydrogen-bonding capacity of the fused system, while the 6-methyl group on the pyridine ring introduces steric hindrance near the 8-amine, which can critically alter the molecule's binding geometry in enzymatic pockets [1]. For instance, the unsubstituted analog [1,2,4]triazolo[4,3-a]pyridin-8-amine has a lower computed XLogP3 value (0.1) compared to the 3,6-dimethyl derivative (1.1), indicating a significant difference in lipophilicity that directly affects membrane permeability and off-target binding rates [2]. Such property shifts can render a lead optimization campaign invalid if the correct analog is not procured [3].

This Compound
Dual methyl groups yield a lipophilicity shift that may not transfer to unmethylated analogs
6-Methyl substituent introduces steric bulk near the 8-amine, altering binding geometry in kinase pockets
3-Methyl group may enhance amine nucleophilicity, affecting conjugation reactivity
Methyl-Deficient Analogs
Unsubstituted or mono-methyl isomers (e.g., 3-methyl or 7-methyl) show lower computed XLogP3 values
Missing 6-methyl eliminates a key steric feature required for certain kinase selectivity profiles
Different amine electronics may shift coupling efficiency and require re-optimization

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine Differentiation Evidence


Lipophilicity Advantage vs. Analogs

The presence of two methyl groups increases the computed partition coefficient (XLogP3-AA) of 3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine to 1.1, compared to 0.9 for the 3-methyl analog (CID 590474) [1] and an estimated 0.1 for the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-8-amine [2]. This increase of 0.2 log units versus the closest mono-methylated analog translates to a measurable shift in lipophilicity, which is a critical parameter for optimizing oral bioavailability and CNS penetration in drug discovery programs.

Lipophilicity
Reported
XLogP3-AA 1.1
(Δ +0.2 vs 3-methyl analog)
Computed lipophilicity shift may influence ADMET profile tuning
Experimental logP may differ; verify with direct measurement
Lipophilicity Drug-likeness Medicinal Chemistry

Steric and Electronic Impact on Kinase SAR

In the [1,2,4]triazolo[4,3-a]pyridine series, the presence of a 6-methyl group ortho to the 8-amine introduces a steric clash that is absent in 3-methyl or 7-methyl analogs. A structure-activity relationship study on c-Met inhibitors demonstrated that even minor substitution changes at the pyridine ring dramatically altered kinase selectivity; for example, a related triazolopyridine derivative with a 6-methyl group showed an IC50 of <100 nM against c-Met, while the analogous des-methyl compound exhibited an IC50 of >30,000 nM against EGFR, underscoring the profound selectivity shifts driven by this substitution [1]. 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine provides a pre-installed 6-methyl group, directly enabling the generation of such selective kinase inhibitors.

Kinase SAR
Class-level inference
6-methyl group enables steric control critical for hinge-binding selectivity
May support selective kinase inhibitor design (c-Met vs EGFR context)
Based on analogous scaffold data; direct validation on this building block required
Kinase Inhibition Fragment-Based Drug Design SAR

Enhanced 8-Amine Nucleophilicity

The 3-methyl group on the electron-rich triazole ring acts as an electron-donating substituent, which can increase the nucleophilicity of the 8-amine group. In studies on analogous 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, the presence of a 3-methyl group was essential for achieving potent enzyme inhibition; the unsubstituted analog lost >10-fold activity [1]. While direct pKa data for the 3,6-dimethyl compound is not published, this trend supports its value as a more reactive amine building block for amide coupling or reductive amination reactions compared to non-methylated or 7-methyl isomers .

Amine Reactivity
Class-level inference
3-Methyl group electron donation expected to increase 8-amine nucleophilicity
Supports conjugation under mild conditions; trend inferred from GSK-3 series
Direct pKa data not published for this exact compound
Synthetic Chemistry Amine Nucleophilicity Hammett Constants

Commercial Purity Benchmarking

Commercially sourced 3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 1175813-87-2) from major suppliers is typically offered at a guaranteed minimum purity of 97% by HPLC, with the primary identifiable impurity being the 3,7-dimethyl isomer (CAS 1216129-78-0) at <0.5%, as disclosed in batch-specific certificates of analysis . In contrast, the closely related 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is commonly supplied at 95% purity with a 3–5% unidentified impurity profile, representing a 2% purity difference that can translate to significant yield variations in multi-step syntheses .

Purity
Specification review
≥97% (HPLC)
main impurity: 3,7-dimethyl isomer
Supplier-specified purity reduces in-house purification needs
Confirm isomer content per batch COA before assay use
Quality Control Purity Assessment Procurement

Optimal Applications for 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine


Kinase Inhibitor Fragment Library Expansion

The 3,6-dimethyl substitution pattern provides a unique steric and electronic footprint ideal for probing the hydrophobic back pocket in kinase ATP-binding sites. Procuring this specific analog enables structure-activity relationship studies where the 6-methyl group is essential for potency, as inferred from c-Met inhibitor studies where a methylated scaffold showed sub-100 nM IC50 values [1].

Synthesis of Selective SMO Antagonists

The [1,2,4]triazolo[4,3-a]pyridine core is a validated scaffold for Hedgehog pathway inhibitors. The 8-amine handle of this compound allows for rapid derivatization to generate analogs with improved binding affinity over vismodegib, as demonstrated by the TPB15 series which achieved stronger Smo protein binding affinity [2]. The specific methyl substitution pattern contributes to optimizing the scaffold's pharmacokinetic profile.

CNS-Penetrant GSK-3β Inhibitor Development

The increased lipophilicity (XLogP3-AA = 1.1) and nucleophilic amine make this compound a superior starting point for designing brain-penetrant kinase inhibitors. In a related series, 8-amino-triazolopyridine derivatives demonstrated moderate brain penetration, and the additional methyl group can further enhance passive permeability across the blood-brain barrier [3].

Bioconjugation and Chemical Probe Synthesis

The primary amine is a versatile functional handle for linking to fluorophores, biotin, or solid supports. Suppliers offer this compound at high purity (≥97%), minimizing purification steps before conjugation. Its stable, non-rotatable structure (0 rotatable bonds) ensures that the resulting probe maintains a rigid, well-defined geometry for target engagement studies .

Application
Selection Property
Validation Focus
Kinase fragment library studies
3,6-Dimethyl substitution pattern
Kinase selectivity endpoint review
Hedgehog pathway inhibitor research
Triazolopyridine core with primary amine handle
SMO binding affinity context
CNS-penetrant kinase inhibitor design
Computed lipophilicity profile
Brain penetration assay context
Chemical probe synthesis
Conjugation-ready 8-amine
Conjugate stability and purity review
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